N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine
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Overview
Description
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine is a chemical compound with the molecular formula C15H13IN2O. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine typically involves the reaction of 2-(4-iodophenyl)benzo[d]oxazol-5-amine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)benzo[d]oxazol-5-amine
- 2-(4-Ethylphenyl)benzo[d]oxazol-5-amine
- 2-(4-Chlorophenyl)benzo[d]oxazol-5-amine
Uniqueness
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine is unique due to the presence of both the ethyl and iodine substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H13IN2O |
---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
N-ethyl-2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H13IN2O/c1-2-17-12-7-8-14-13(9-12)18-15(19-14)10-3-5-11(16)6-4-10/h3-9,17H,2H2,1H3 |
InChI Key |
URQNMRRCOVMFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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